molecular formula C3H8N2S B14380405 Methyl ethanehydrazonothioate CAS No. 89730-92-7

Methyl ethanehydrazonothioate

Cat. No.: B14380405
CAS No.: 89730-92-7
M. Wt: 104.18 g/mol
InChI Key: DXRDZUFQXTUXQK-UHFFFAOYSA-N
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Description

Methyl ethanehydrazonothioate is a hydrazonothioate derivative characterized by a thioamide (C=S) group and a hydrazone (N–N) moiety. For instance, in 4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl-2-oxo-N-phenyl-2-(phenylamino)ethanehydrazonothioate (Compound 11, ), the ethanehydrazonothioate unit contributes to its stability and reactivity. Key properties of this derivative include:

  • Melting Point: 236–238°C
  • Spectral Data: IR peaks at 3400 cm⁻¹ (NH stretch), 1669 cm⁻¹ (C=O), and 1599–1145 cm⁻¹ (aromatic C=C and C–N stretches).
  • Synthesis: Achieved in 92% yield via condensation in dioxane .

Properties

CAS No.

89730-92-7

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

IUPAC Name

methyl N-aminoethanimidothioate

InChI

InChI=1S/C3H8N2S/c1-3(5-4)6-2/h4H2,1-2H3

InChI Key

DXRDZUFQXTUXQK-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ethanehydrazonothioate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a methylating agent like methyl iodide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl ethanehydrazonothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen or the thioate sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated hydrazone derivatives.

Scientific Research Applications

Methyl ethanehydrazonothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ethanehydrazonothioate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate moiety may also interact with metal ions or other electrophilic species, contributing to its overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazonothioate Derivatives

Compound 11 () shares functional similarities with other hydrazonothioates, though direct analogs are absent in the evidence. Key distinctions include:

  • Substituent Effects: The trifluoromethyl (-CF₃) and nitrobenzylidene groups in Compound 11 enhance electron-withdrawing properties, increasing thermal stability (m.p. >230°C) compared to non-fluorinated analogs.
  • Molecular Weight: At 554 g/mol, Compound 11 is significantly heavier than simpler hydrazonothioates, likely due to its polyaromatic and triazole components .

Methyl Esters and Aromatic Derivatives

  • (S)-Methyl 4-(1-aminoethyl)benzoate (): Molecular Weight: 179.22 g/mol (vs. 554 g/mol for Compound 11). Functional Groups: Lacks hydrazonothioate and triazole units but features a methyl ester (COOCH₃) and aminoethyl group. Synthesis: 83% yield via nucleophilic substitution, contrasting with the condensation method for Compound 11 .
  • Diterpene Methyl Esters (): Examples: Sandaracopimaric acid methyl ester, communic acid methyl esters. Structural Differences: These diterpenes lack nitrogen-based heterocycles but share methyl ester groups. Their biological activities (e.g., antimicrobial properties) differ from hydrazonothioates, which may exhibit chelation-driven reactivity .

Spectroscopic Comparisons

  • IR Spectroscopy :
    • Compound 11 shows distinct NH (3400 cm⁻¹) and C=O (1669 cm⁻¹) stretches, absent in methyl esters like methyl shikimate (), which emphasize C–O (1250–1050 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

  • NMR Spectroscopy: Compound 11’s aromatic protons (7.16–8.38 ppm) overlap with (S)-Methyl 4-(1-aminoethyl)benzoate’s signals but differ in splitting patterns due to nitro and trifluoromethyl substituents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Yield (%)
Compound 11 () C₂₇H₂₀F₃N₇O₃S 554 236–238 Hydrazonothioate, Triazole 92
(S)-Methyl 4-(1-aminoethyl)benzoate () C₁₀H₁₃NO₂ 179.22 N/A Methyl Ester, Amine 83
Sandaracopimaric Acid Methyl Ester () C₂₁H₃₂O₂ 316.48 N/A Diterpene, Methyl Ester N/A

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